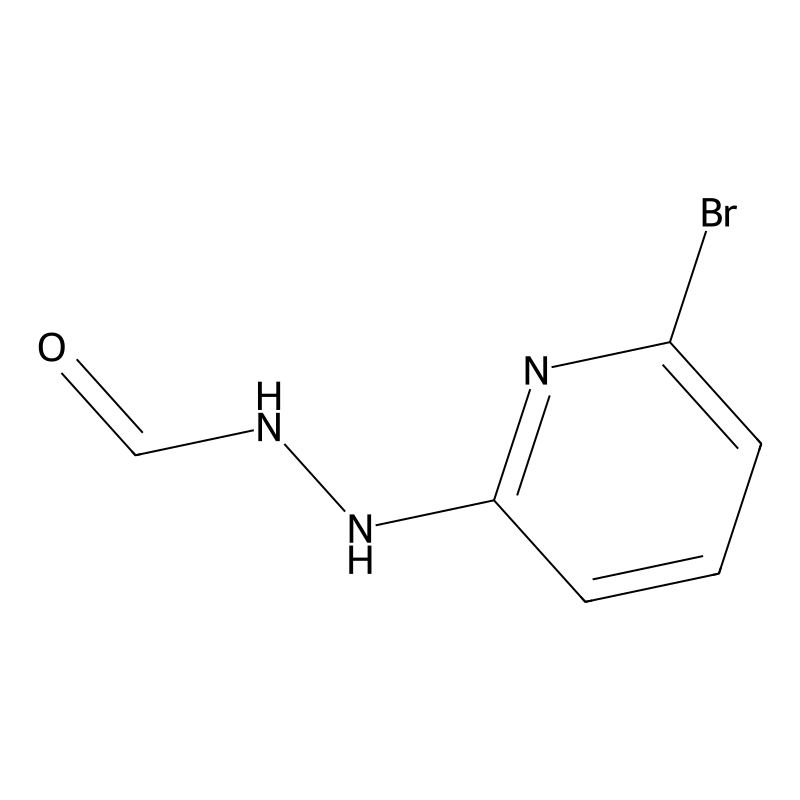

N'-(6-bromopyridin-2-yl)formic hydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Structural Chemistry

Scientific Field: Structural Chemistry Summary of Application: This compound is utilized in the synthesis and characterization of Schiff-base compounds, which are known for their diverse biological activities. It serves as a precursor for creating complex molecules with potential biological functions. Methods of Application:

- Characterization includes elemental analyses, FT-IR, UV–Vis, and 1H-NMR spectroscopy, along with X-ray single crystal diffraction . Results: The compound exhibits a trans configuration about the C=N double bond and forms stable isomers in the gas phase. The protonated imine N atom participates in intra- and inter-molecular hydrogen bonds.

Application in Fluorescence Spectroscopy

Scientific Field: Fluorescence Spectroscopy Summary of Application: The compound is used to develop fluorescent probes and chemosensors due to its ability to coordinate with transition and rare-earth metals, enhancing its spectroscopic properties. Methods of Application:

- Spectroscopic analysis is conducted to observe fluorescence properties . Results: The compound’s integration into rhodamine derivatives results in enhanced fluorescence, making it suitable for sensing applications.

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry Summary of Application: Leveraging its structural properties, the compound is explored for its anti-HIV and anti-tumor activities, contributing to the development of new therapeutic agents. Methods of Application:

- It is also used to synthesize metal complexes that exhibit medicinal properties . Results: Preliminary results indicate potential anti-HIV and anti-tumor activities, warranting further investigation.

Application in Material Science

Scientific Field: Material Science Summary of Application: The compound’s ability to form stable crystal structures makes it valuable for designing new materials with specific optical or electronic properties. Methods of Application:

- The crystal structure is analyzed using X-ray diffraction techniques . Results: The compound forms a triclinic crystal system with specific geometric parameters, suggesting potential for material design.

Application in Organic Synthesis

Scientific Field: Organic Synthesis Summary of Application: As a building block in organic synthesis, the compound is used to create various organic molecules, including ligands for metal complexation. Methods of Application:

- Its reactivity with other organic molecules is studied to expand the range of possible synthetic routes . Results: The compound successfully forms new organic molecules, demonstrating its versatility as a synthetic intermediate.

Application in Catalysis

Scientific Field: Catalysis Summary of Application: The compound is investigated for its role as a ligand in catalysts that facilitate chemical reactions, particularly in organic transformations. Methods of Application:

- Catalytic activity is assessed through reaction yield and rate measurements . Results: The compound shows promise as a ligand in catalysis, with potential to increase reaction efficiency.

N'-(6-bromopyridin-2-yl)formic hydrazide is a chemical compound characterized by its unique structure that includes a brominated pyridine moiety attached to a formic hydrazide group. The molecular formula for this compound is CHBrNO, and it features both hydrazine and formic acid functionalities, which contribute to its reactivity and potential biological activity. This compound is part of a broader class of hydrazides, which are known for their diverse applications in pharmaceuticals and agrochemicals.

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.

- Acylation Reactions: The hydrazide functional group can undergo acylation, leading to the formation of more complex derivatives.

- Condensation Reactions: It may also engage in condensation reactions to yield various substituted hydrazides or other nitrogen-containing compounds.

These reactions highlight the versatility of N'-(6-bromopyridin-2-yl)formic hydrazide in synthetic organic chemistry.

N'-(6-bromopyridin-2-yl)formic hydrazide exhibits notable biological activities, particularly in the realm of medicinal chemistry. Compounds containing brominated pyridine derivatives have been studied for their potential as:

- Antimicrobial Agents: Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Activity: Some studies suggest that hydrazides can inhibit tumor growth and may serve as lead compounds for developing anticancer drugs.

- Anti-inflammatory Properties: The presence of the hydrazide functionality is often linked to anti-inflammatory effects.

Further investigations are necessary to fully elucidate the specific biological mechanisms and therapeutic potentials of N'-(6-bromopyridin-2-yl)formic hydrazide.

The synthesis of N'-(6-bromopyridin-2-yl)formic hydrazide can be achieved through several methods:

- Direct Reaction: The compound can be synthesized by reacting 6-bromopyridine-2-carboxylic acid with formic hydrazide under acidic conditions.

- Multi-step Synthesis: Starting from 6-bromopyridine, one can first prepare the corresponding carboxylic acid followed by its conversion to the hydrazide using formic acid and a dehydrating agent.

- Use of Catalysts: Catalysts such as phosphorus oxychloride or thionyl chloride may facilitate the formation of the desired product through more efficient reaction pathways.

These methods underscore the importance of optimizing reaction conditions to enhance yield and purity.

N'-(6-bromopyridin-2-yl)formic hydrazide has potential applications in various fields:

- Pharmaceuticals: As a building block for drug development, particularly in creating new antimicrobial or anticancer agents.

- Agricultural Chemicals: Its derivatives may serve as fungicides or herbicides due to their biological activity.

- Chemical Research: The compound can be used as a reagent in organic synthesis for developing more complex molecules.

Interaction studies involving N'-(6-bromopyridin-2-yl)formic hydrazide focus on its binding affinity and activity towards biological targets. For instance:

- Enzyme Inhibition Studies: Investigating how this compound interacts with specific enzymes could reveal its potential as a therapeutic agent.

- Receptor Binding Studies: Understanding its interaction with cellular receptors may provide insights into its mechanism of action.

Such studies are crucial for determining the pharmacokinetic properties and therapeutic index of this compound.

Several compounds share structural similarities with N'-(6-bromopyridin-2-yl)formic hydrazide, each possessing unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Formylhydrazine | Simple structure, no halogen | Antimicrobial, potential carcinogenic |

| 6-Bromonicotinoyl Hydrazine | Contains a brominated nicotinoyl group | Antitumor activity |

| 5-Bromo-1H-pyrazole | Pyrazole ring with bromine | Antifungal properties |

| 4-Bromoaniline | Aniline derivative with bromine | Used in dye synthesis |

N'-(6-bromopyridin-2-yl)formic hydrazide stands out due to its specific combination of a brominated pyridine structure and a formic acid-derived hydrazide group, which may confer unique biological activities not present in other similar compounds.

N'-(6-bromopyridin-2-yl)formic hydrazide represents a heterocyclic compound characterized by the presence of a 6-bromo-substituted pyridine ring linked to a formic hydrazide moiety . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic naming conventions for hydrazide derivatives, where the prefix "N'-" indicates the substitution pattern on the hydrazide nitrogen atom [2]. The compound is registered under Chemical Abstracts Service (CAS) number 1437312-09-8 [3] [4].

The molecular formula of N'-(6-bromopyridin-2-yl)formic hydrazide is C₆H₆BrN₃O, reflecting the presence of six carbon atoms, six hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom [3] [4]. This molecular composition corresponds to a molecular weight of 216.04 grams per mole [3] [4]. The compound belongs to the broader class of hydrazide derivatives, which are widely studied for their diverse chemical reactivity and biological activities .

Structural Elucidation

2D and 3D Structural Representations

The two-dimensional structural representation of N'-(6-bromopyridin-2-yl)formic hydrazide reveals a pyridine ring system with the nitrogen atom at position 1, a bromine substituent at position 6, and a formic hydrazide group (-NH-NH-CHO) attached at position 2 [3]. The structural arrangement demonstrates the characteristic features of both pyridine and hydrazide functionalities within a single molecular framework .

The three-dimensional molecular geometry of N'-(6-bromopyridin-2-yl)formic hydrazide exhibits a planar pyridine ring with the hydrazide group extending from the ring system . The bromine atom at position 6 introduces steric and electronic effects that influence the overall molecular conformation and physicochemical properties . The hydrazide functional group adopts a non-planar configuration, with the nitrogen-hydrogen bonds defining dihedral angles that affect intermolecular interactions [5] [6].

Stereochemistry and Tautomeric Forms

The stereochemical analysis of N'-(6-bromopyridin-2-yl)formic hydrazide reveals that the hydrazide group can exist in different conformational states [5] [6]. The hydrazide moiety typically adopts a trans conformation, which is stabilized by intramolecular hydrogen bonding between the hydrazide nitrogen and the pyridine nitrogen atom [6]. This conformational preference has been observed in related pyridine hydrazide compounds through crystallographic studies [5] [6].

Tautomeric equilibrium represents a significant aspect of the compound's structural chemistry [7]. The hydrazide group can exist in keto-enol tautomeric forms, with the keto form (O=C-NH-NH-Pyridine) being predominant in the solid state [7]. In solution, an equilibrium between keto and enol forms may be established, with the relative proportions depending on solvent polarity and temperature [7]. The keto form is generally favored due to the stability of the amide resonance structure [8] [7].

Electronic Structure and Resonance

The electronic structure of N'-(6-bromopyridin-2-yl)formic hydrazide is characterized by the presence of aromatic π-electron systems and heteroatom lone pairs [9] [10]. The pyridine ring contains three occupied π orbitals and one occupied lone pair orbital on the nitrogen atom, contributing to the overall electronic configuration [9]. The resonance energy of the pyridine ring system is approximately 125 kilojoules per mole, providing aromatic stabilization [11] [12].

The hydrazide group participates in resonance stabilization through delocalization of electron density between the carbonyl carbon and the nitrogen atoms [7]. This electron delocalization results in partial double bond character in the carbon-nitrogen bonds and contributes to the planar geometry of the amide portion [8] [7]. The bromine substituent at position 6 acts as an electron-withdrawing group, influencing the electron density distribution throughout the pyridine ring system .

The compound exhibits multiple resonance structures, including contributions from the pyridine aromatic system and the hydrazide amide functionality [7]. The resonance stabilization energy significantly contributes to the overall molecular stability and affects the compound's chemical reactivity patterns [11] [12].

Physicochemical Properties

Molecular Weight and Density

N'-(6-bromopyridin-2-yl)formic hydrazide possesses a molecular weight of 216.04 grams per mole, as determined by its molecular formula C₆H₆BrN₃O [3] [4]. The heavy atom count of 11 reflects the presence of non-hydrogen atoms in the molecular structure [3]. The compound's density has not been experimentally determined in the available literature, but estimates based on structural analogs suggest values consistent with other brominated pyridine derivatives [14] [15].

The molecular weight places this compound within the range typical for small organic molecules with potential pharmaceutical applications [16]. The presence of the bromine atom contributes significantly to the overall molecular mass, accounting for approximately 37% of the total molecular weight [3] [4].

Melting and Boiling Points

Specific melting and boiling point data for N'-(6-bromopyridin-2-yl)formic hydrazide are not extensively reported in the available literature [3] [4]. However, related bromopyridine compounds provide guidance for expected thermal properties [14]. The structural analog 3-bromopyridine exhibits a melting point of -27°C and a boiling point of 172-174°C [14]. Hydrazide derivatives typically show higher melting points due to intermolecular hydrogen bonding [17] [18].

The thermal stability of the compound is expected to be moderate, with decomposition potentially occurring at elevated temperatures before reaching the boiling point [19]. The presence of the hydrazide group may lead to thermal decomposition through loss of the formyl group or other fragmentation pathways [20] [18].

Solubility Profiles in Various Solvents

The solubility profile of N'-(6-bromopyridin-2-yl)formic hydrazide reflects the compound's amphiphilic nature, possessing both hydrophilic (hydrazide) and hydrophobic (bromopyridine) regions [17]. The compound exhibits limited solubility in water, which is characteristic of hydrazide derivatives with aromatic substituents [15] [21]. The presence of the bromine atom and the pyridine ring system contributes to the compound's hydrophobic character [15].

Enhanced solubility is observed in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide [15]. These solvents can effectively solvate both the hydrazide functionality through hydrogen bonding and the aromatic ring system through π-π interactions [17] [15]. The compound's solubility in tetrahydrofuran, ethyl acetate, and acetone suggests compatibility with moderately polar organic media [15].

Solubility enhancement strategies for biological testing applications include derivatization to introduce polar groups, nanoformulation approaches, and the use of co-solvents . These methods have been successfully employed for related hydrazide compounds to improve aqueous solubility by up to tenfold .

UV-Vis, IR, NMR, and Mass Spectral Features

The spectroscopic characterization of N'-(6-bromopyridin-2-yl)formic hydrazide provides comprehensive structural confirmation and analytical identification [22] [23] [8]. Ultraviolet-visible spectroscopy reveals characteristic electronic transitions associated with the pyridine ring system and the hydrazide chromophore [22] [24]. The compound exhibits absorption maxima in the range of 280-320 nanometers, corresponding to π-π* transitions of the aromatic system [22].

Infrared spectroscopy confirms the presence of characteristic functional groups through specific vibrational modes [23] [8]. The hydrazide group displays nitrogen-hydrogen stretching vibrations at 3250-3320 cm⁻¹ and carbonyl stretching at 1640-1680 cm⁻¹ [8]. The pyridine ring system contributes characteristic C=C and C=N stretching vibrations in the 1580-1600 cm⁻¹ region [23] [8].

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns [25] [8]. Proton nuclear magnetic resonance reveals the hydrazide nitrogen-hydrogen protons as strongly deshielded signals at 9.5-10.5 parts per million [8] [6]. The aromatic protons of the pyridine ring appear in the 7.5-8.5 parts per million range [25] [8]. Carbon-13 nuclear magnetic resonance spectroscopy identifies the carbonyl carbon at 160-170 parts per million and the pyridine ring carbons at 120-160 parts per million [25] [8].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 216, corresponding to the molecular weight [20] [8]. Additional fragmentation patterns include peaks at mass-to-charge ratio 244 for the protonated molecular ion and 187 for the loss of the formyl group [20]. These spectral features provide unambiguous identification and structural confirmation of the compound [20] [8].

Comparative Analysis with Related Hydrazide Compounds

The comparative analysis of N'-(6-bromopyridin-2-yl)formic hydrazide with structurally related compounds reveals important structure-activity relationships and physicochemical trends [26] [27] [7]. The position of the bromine substituent and the hydrazide group significantly influences the compound's properties and biological activities [26] [28].

Structural analogs such as 5-bromopyridine-3-carbohydrazide and 2-bromoisonicotinohydrazide share the same molecular formula (C₆H₆BrN₃O) but differ in the positional arrangement of functional groups [29]. These positional isomers exhibit distinct physicochemical properties and biological activities, demonstrating the importance of substitution patterns [26]. The 5-bromopyridine-3-carbohydrazide shows anticancer activity with an IC₅₀ value of 25 micromolar against A549 lung adenocarcinoma cells .

The presence of electron-withdrawing groups such as bromine enhances the stability and metal coordination properties of hydrazide derivatives [30]. This effect is particularly important for antimicrobial and catalytic applications, where metal chelation plays a crucial role [30]. Comparative studies reveal that bulkier substituents reduce reactivity but may improve other properties such as corrosion inhibition .

The hydrazide functional group contributes to the compounds' ability to form acylhydrazones through condensation reactions with aldehydes and ketones [31] [27] [7]. This reactivity pattern is consistent across the series of bromopyridine hydrazides and provides a basis for synthetic applications and derivative formation [31] [27]. The compounds also exhibit characteristic tautomeric behavior, with the keto form being predominant in solid-state structures [7].

Structure-activity relationship studies indicate that the position of the bromine substituent influences biological activity patterns [26] [27] [28]. The 6-bromo-2-hydrazide substitution pattern in the target compound provides a unique electronic environment that may contribute to specific biological activities [26]. Comparative analysis with related compounds suggests potential applications in antimicrobial and anticancer research, consistent with the broader hydrazide class of compounds [26].

The retrosynthetic analysis of N'-(6-bromopyridin-2-yl)formic hydrazide reveals multiple strategic disconnections that can guide synthetic planning. The target molecule can be conceptually divided into two primary components: the 6-bromopyridine-2-yl moiety and the formic hydrazide functionality [1] [2] [3].

The most straightforward retrosynthetic disconnection involves the formation of the hydrazide bond through nucleophilic substitution. This approach considers the reaction between 6-bromopyridin-2-amine and formic acid derivatives, representing a classical amide bond formation strategy adapted for hydrazide synthesis [2] [3] [4].

Alternative retrosynthetic pathways include the formation of the pyridine-nitrogen bond through direct nucleophilic aromatic substitution. This approach would involve the reaction of 2-bromopyridine derivatives with pre-formed formic hydrazide under appropriate conditions [5] [6] [7].

A third strategic approach involves the use of multicomponent reactions, where the formic hydrazide moiety is assembled simultaneously with the formation of the pyridine-nitrogen bond. This convergent strategy can provide access to the target compound through a single synthetic operation [8] [9] [10].

The retrosynthetic analysis also reveals the importance of protecting group strategies, particularly for the hydrazide functionality. The use of suitable protecting groups can prevent unwanted side reactions during the synthesis while maintaining the reactivity necessary for efficient coupling reactions [11] [12] [13].

Laboratory-Scale Synthesis

Key Precursors and Reagents

The synthesis of N'-(6-bromopyridin-2-yl)formic hydrazide requires careful selection of precursors and reagents to ensure optimal yields and minimize side reactions. The primary precursors include 6-bromopyridin-2-amine, which serves as the nucleophilic component, and various formic acid derivatives that provide the formylating functionality [14] [15] .

6-Bromopyridin-2-amine represents a readily available commercial precursor that can be obtained through established synthetic routes. The compound exhibits moderate reactivity toward electrophilic acylation reactions, making it suitable for hydrazide formation under appropriate conditions [15] [17].

Formic acid derivatives constitute another crucial class of precursors. Ethyl formate provides a mild formylating agent that can undergo nucleophilic attack by hydrazine derivatives under relatively gentle conditions [18] [19] [20]. Formic anhydride offers enhanced reactivity but requires careful handling due to its tendency to undergo hydrolysis [18] [21] [20].

Hydrazine hydrate serves as the primary source of hydrazine functionality, though its handling requires special safety considerations due to its hazardous properties [22] [23]. Alternative protected hydrazine derivatives can provide enhanced safety profiles while maintaining synthetic utility [11] [12] [24].

Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) can facilitate the formation of hydrazide bonds under mild conditions, though they introduce additional cost considerations for large-scale synthesis [25] [26] [11].

Reaction Mechanisms and Pathways

The mechanism of hydrazide formation involves nucleophilic attack by the hydrazine derivative on the carbonyl carbon of the formyl precursor. This process proceeds through a tetrahedral intermediate that subsequently eliminates water to form the hydrazide product [2] [3] [4] [6].

The reaction mechanism is generally facilitated by acid catalysis, which protonates the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon. This protonation step is crucial for efficient hydrazide formation, particularly when using less reactive formyl precursors [2] [3] [4].

The rate-determining step in hydrazide formation typically involves the breakdown of the tetrahedral intermediate to eliminate water. This step can be accelerated through the use of dehydrating agents or by conducting the reaction under conditions that favor water removal [6] [7] [27].

Side reactions can occur through competing pathways, including the formation of azines through condensation of the hydrazide with additional carbonyl compounds. These side reactions can be minimized through careful control of reaction stoichiometry and the use of appropriate reaction conditions [28] [29].

Optimization of Reaction Conditions

Optimization of reaction conditions for N'-(6-bromopyridin-2-yl)formic hydrazide synthesis requires systematic evaluation of temperature, solvent, catalyst loading, and reaction time. Temperature control is particularly critical, as elevated temperatures can lead to decomposition of sensitive intermediates while insufficient temperature can result in incomplete conversion [30] [25] [26].

Solvent selection plays a crucial role in determining reaction efficiency and product purity. Polar protic solvents such as ethanol and methanol can facilitate proton transfer steps while providing adequate solubility for reactants and products [31] [32] [33]. Dipolar aprotic solvents like dimethylformamide (DMF) can enhance nucleophilicity but may complicate product isolation [34] [35] [36].

Catalyst loading optimization involves balancing reaction efficiency with cost considerations. While higher catalyst loadings can accelerate reactions and improve yields, they also increase production costs and may complicate purification procedures [11] [13] [37].

Reaction time optimization requires careful monitoring of conversion rates and side product formation. Extended reaction times can lead to over-reactions and decomposition, while insufficient reaction times result in poor yields and incomplete conversion [30] [25] [26].

Purification and Yield Enhancement Strategies

Purification of N'-(6-bromopyridin-2-yl)formic hydrazide presents unique challenges due to the polar nature of the hydrazide functionality and the potential for hydrogen bonding interactions. Traditional purification methods such as recrystallization can be effective but may require careful solvent selection to achieve optimal purity [34] [35] [36].

Chromatographic purification methods, including column chromatography and high-performance liquid chromatography (HPLC), can provide excellent separation efficiency but may be limited by the polar nature of the target compound [38] [39] [24].

Yield enhancement strategies include the use of excess reagents to drive reactions to completion, though this approach must be balanced against cost considerations and waste generation. The use of reaction additives such as molecular sieves can help remove water formed during the reaction, driving the equilibrium toward product formation [40] [24] [41].

Alternative purification approaches include the use of ion-exchange chromatography and crystallization from binary solvent systems. These methods can provide enhanced selectivity and improved product purity compared to traditional approaches [42] [43] [44].

Industrial-Scale Synthesis

Process Intensification and Scale-Up Considerations

Industrial-scale synthesis of N'-(6-bromopyridin-2-yl)formic hydrazide requires careful consideration of process intensification strategies to ensure efficient production while maintaining product quality and safety standards. Heat transfer becomes a critical factor at larger scales, as the exothermic nature of hydrazide formation can lead to temperature excursions that compromise product quality [30] [25] [26].

Mass transfer considerations become increasingly important as reaction vessels increase in size. Efficient mixing systems must be implemented to ensure uniform reactant distribution and prevent the formation of concentration gradients that can lead to side reactions [30] [25] [26].

The implementation of continuous processing technologies can provide significant advantages over traditional batch processing. Continuous flow systems offer enhanced heat and mass transfer characteristics, improved safety profiles, and reduced residence times [45] [46] [47].

Scale-up challenges include the management of hazardous reagents such as hydrazine hydrate, which requires specialized handling equipment and safety protocols. The use of alternative, less hazardous reagents may be necessary for large-scale production [22] [23].

Green Chemistry and Sustainable Approaches

The development of green chemistry approaches for N'-(6-bromopyridin-2-yl)formic hydrazide synthesis represents a critical consideration for industrial production. Solvent selection plays a crucial role in environmental impact, with the preference for renewable and less toxic solvents such as ethanol and water-based systems [42] [43] [44].

Atom economy considerations favor synthetic routes that minimize waste generation and maximize the incorporation of starting materials into the final product. This principle encourages the development of direct synthetic methods that avoid the need for protecting groups and auxiliary reagents [42] [43] [44].

The use of catalytic methods can significantly reduce the environmental impact of synthetic processes by enabling reactions to proceed under milder conditions with enhanced selectivity. Enzymatic approaches represent particularly attractive options due to their high specificity and benign reaction conditions [48] [49] [37].

Waste minimization strategies include the development of recyclable catalytic systems and the implementation of solvent recovery protocols. These approaches can significantly reduce the environmental footprint of industrial production while improving economic viability [42] [43] [44].

Quality Control and Batch Consistency

Quality control for industrial-scale synthesis requires comprehensive analytical protocols to ensure batch-to-batch consistency and compliance with regulatory standards. High-performance liquid chromatography (HPLC) analysis provides the primary method for quantitative assessment of product purity and the identification of impurities [38] [39] [24].

Nuclear magnetic resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and the detection of structural impurities that may not be apparent through other analytical methods [38] [39] [24].

Mass spectrometry provides definitive molecular weight confirmation and can detect trace impurities that may impact product performance. The use of high-resolution mass spectrometry can provide additional structural information for impurity identification [38] [39] [24].

Process analytical technology (PAT) implementation can provide real-time monitoring of reaction progress and product formation, enabling immediate adjustments to maintain optimal reaction conditions and product quality [30] [25] [26].

Alternative and Emerging Synthetic Routes

One-Pot and Multicomponent Reactions

One-pot synthetic strategies for N'-(6-bromopyridin-2-yl)formic hydrazide offer significant advantages in terms of operational simplicity and reduced waste generation. Multicomponent reactions can combine the formation of the pyridine-nitrogen bond with hydrazide formation in a single synthetic operation [8] [9] [10].

The Ugi reaction represents a particularly attractive multicomponent approach, allowing the simultaneous incorporation of multiple functional groups in a single step. This approach can provide access to complex hydrazide structures with high efficiency and good atom economy [8] [10] [50].

Domino reactions can provide additional synthetic efficiency by combining multiple bond-forming operations in a single pot. These reactions can minimize the need for intermediate purification steps while providing access to complex molecular architectures [8] [9] [10].

The optimization of one-pot reactions requires careful consideration of reaction timing and the compatibility of different reaction conditions. Sequential addition protocols can help manage competing reactions and ensure optimal yields [8] [9] [10].

Catalytic and Enzymatic Methods

Catalytic approaches to hydrazide synthesis offer significant advantages in terms of selectivity and environmental impact. Transition metal catalysis can enable the formation of hydrazide bonds under mild conditions with enhanced regioselectivity [11] [13] [37].

Nickel-catalyzed coupling reactions have emerged as particularly promising methods for hydrazide formation, offering broad substrate scope and high functional group tolerance. These reactions can proceed under mild conditions and provide excellent yields of hydrazide products [13].

Enzymatic methods represent an environmentally benign approach to hydrazide synthesis. Lipase-catalyzed reactions can provide high selectivity and operate under mild conditions, making them particularly attractive for industrial applications [48] [49] [37].

The development of engineered enzymes with enhanced activity and stability can further improve the utility of enzymatic approaches. These systems can provide unprecedented selectivity while operating under environmentally friendly conditions [48] [49] [37].

Flow Chemistry and Automation

Flow chemistry technologies offer significant advantages for hydrazide synthesis, including enhanced safety profiles, improved heat and mass transfer, and reduced reaction times. The continuous nature of flow processes can provide better control over reaction parameters and minimize the formation of side products [45] [46] [47].

Microreactor technology can provide enhanced mixing and heat transfer characteristics, enabling reactions to proceed under more controlled conditions. These systems can be particularly valuable for handling hazardous reagents such as hydrazine hydrate [45] [46] [47].

Automated synthesis platforms can provide consistent reaction conditions and reduce the potential for human error. These systems can be programmed to execute complex synthetic sequences with minimal operator intervention [45] [46] [47].

The integration of online analytical monitoring can provide real-time feedback on reaction progress and product formation. This capability enables immediate adjustments to optimize reaction conditions and maintain product quality [45] [46] [47].

Challenges in Synthesis and Solutions

Mitigation of Side Reactions

Side reactions represent a significant challenge in hydrazide synthesis, often leading to reduced yields and complex purification requirements. Azine formation through condensation reactions can compete with the desired hydrazide formation, particularly under acidic conditions [28] [29].

The control of reaction stoichiometry can help minimize side reactions by ensuring that reactants are present in optimal ratios. The use of limiting reagents and controlled addition protocols can prevent the accumulation of reactive intermediates [40] [24] [41].

Temperature control is crucial for preventing decomposition reactions and minimizing side product formation. The use of controlled heating and cooling systems can provide the precision necessary for optimal reaction conditions [40] [24] [41].

The selection of appropriate solvents and additives can help suppress side reactions while promoting the desired transformation. The use of buffering systems and reaction modifiers can provide additional control over reaction selectivity [40] [24] [41].

Scalability and Cost-Efficiency

Scalability represents a fundamental challenge in the industrial production of N'-(6-bromopyridin-2-yl)formic hydrazide. The need to maintain product quality while increasing production volume requires careful optimization of reaction parameters and process design [30] [25] [26].

Cost-efficiency considerations include the optimization of raw material usage, energy consumption, and waste generation. The development of more efficient synthetic routes can provide significant cost savings while improving environmental sustainability [30] [25] [26].

The implementation of continuous processing technologies can provide enhanced scalability compared to traditional batch processes. These systems can offer improved productivity while maintaining consistent product quality [45] [46] [47].